(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol
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Overview
Description
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a phenylsulfanyl group and a hydroxyl group The compound’s stereochemistry is specified by the (1R,6R) configuration, indicating the spatial arrangement of the substituents on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is readily available.
Introduction of the Phenylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as distillation or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Alteration of biochemical pathways to produce desired effects.
Comparison with Similar Compounds
Similar Compounds
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,6R)-6-(Phenylsulfanyl)cyclohexane-1-ol: Similar structure but with a saturated cyclohexane ring.
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(1R,6R)-6-(Phenylsulfanyl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry and the presence of both a phenylsulfanyl group and a hydroxyl group
Properties
CAS No. |
60789-34-6 |
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Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
(1R,6R)-6-phenylsulfanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H14OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-4,6-8,11-13H,5,9H2/t11-,12-/m1/s1 |
InChI Key |
OFKZGGKKMKBIEM-VXGBXAGGSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C=C1)O)SC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C=C1)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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